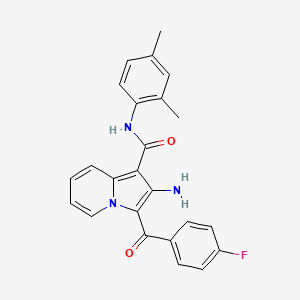![molecular formula C19H16O6 B2485914 Methyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate CAS No. 869080-35-3](/img/structure/B2485914.png)
Methyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves novel methods to combine specific functional groups. For instance, the synthesis of 6-aryl-3-methoxy-carbonyl-4-methylthio-2H-pyran-2-ones from aryl ketones highlights the versatility of synthesizing complex molecules with potential similarities in structure and reactivity to our compound of interest (Ram & Goel, 1996). Another approach involves the characterization of similar molecules through various spectroscopic methods, including NMR, IR, and MS, as well as X-ray crystallography, to understand their molecular structure in detail (Mao et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds similar to "Methyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate" has been extensively studied using X-ray crystallography. These analyses reveal intricate details about molecular interactions, such as C‒H···O to form dimers and other weak interactions contributing to crystal packing (Mao et al., 2015).
Chemical Reactions and Properties
The reactivity of similar compounds involves a variety of chemical transformations, including ring transformation reactions that offer pathways to synthesize symmetrical, unsymmetrical, and heteroaryl terphenyls in a single step (Ram & Goel, 1996). These reactions highlight the chemical versatility and potential reactivity of our compound of interest.
Physical Properties Analysis
The synthesis and study of compounds with structural similarities provide insights into their photophysical properties, such as quantum yields and excited-state proton transfer, which are crucial for understanding the behavior of our compound under various conditions (Kim et al., 2021).
Wissenschaftliche Forschungsanwendungen
Isochroman Derivatives and Crystal Structures
- Research by Palusiak et al. (2004) explored the crystal structure of isochroman derivatives similar to Methyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate. They found that these compounds often crystallize in chiral space groups, which is significant for understanding their physical properties and potential applications in materials science (Palusiak et al., 2004).
Synthesis from Marine Sources
- Zhou Hua-feng (2007) detailed the synthesis of a similar compound from the ascidian Polycarpa aurata. This study highlights the potential of marine organisms as sources for the synthesis of complex organic compounds (Zhou Hua-feng, 2007).
Quantum Mechanical Structure Elucidation
- Mason et al. (2016) investigated the aldol reaction involving compounds similar to Methyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate. Their quantum mechanical studies are crucial for understanding the molecular interactions and reaction mechanisms of these compounds, which can be applied in synthetic chemistry (Mason et al., 2016).
Synthesis and Anti-Microbial Activity
- Research by Parameshwarappa et al. (2009) on the synthesis and anti-microbial activity of thiazole substituted coumarins, which are structurally related to the queried compound, shows the potential of these compounds in developing new antimicrobial agents (Parameshwarappa et al., 2009).
Osteoarthritis Research
- Inagaki et al. (2022) studied a compound structurally similar to the queried molecule for its potential in treating osteoarthritis. This suggests that Methyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate could have applications in medical research, particularly in the development of treatments for degenerative diseases (Inagaki et al., 2022).
Eigenschaften
IUPAC Name |
methyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-22-14-6-3-12(4-7-14)16-9-13-5-8-15(24-11-18(20)23-2)10-17(13)25-19(16)21/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAHEHBUYSOXNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OCC(=O)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2485833.png)

![4-[(4-Methylbenzoyl)amino]butanoic acid](/img/structure/B2485838.png)
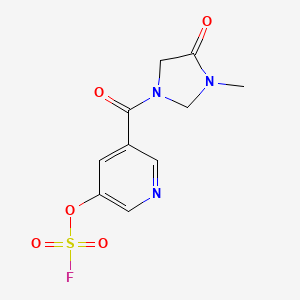
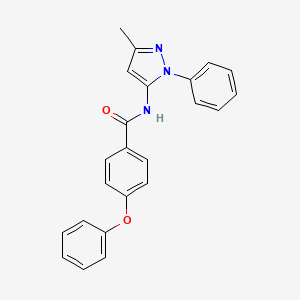
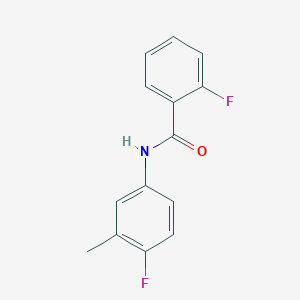

![(5-Bromopyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2485845.png)
![2-(4-chlorobenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2485848.png)
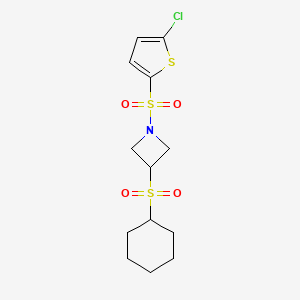
![3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2485850.png)
